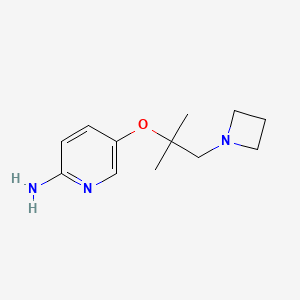

5-((1-(Azetidin-1-YL)-2-methylpropan-2-YL)oxy)pyridin-2-amine

Número de catálogo B8790188

Peso molecular: 221.30 g/mol

Clave InChI: YNHPDSPCILOWJX-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US08729078B2

Procedure details

To a degassed solution of 5-(2-azetidin-1-yl-1,1-dimethyl-ethoxy)-2-chloro-pyridin (21.2 g, 88.1 mmol) in anhydrous tetrahydrofuran (314 ml) was added 2-(dicyclohexylphosphino)biphenyl (6.17 g, 17.6 mmol) and tris(dibenzylideneacetone)dipalladium(0) (8.06 g, 8.81 mmol). Then a solution of 1 M lithium bis(trimethylsilyl)amide in THF (264 ml, 264 mmol) was added via addition funnel over 5 minutes. The reaction mixture was stirred under argon atmosphere at 75° C. over-night. The reaction mixture was poured into a saturated solution of aqueous ammonium chloride (400 ml) and extracted with ethyl acetate (350 ml). The organic phase was collected and washed with 50% diluted brine (350 ml). The organic phase was collected and the aqueous phases were back extracted with ethyl acetate (2×200 ml). The combined organics were dried from magnesium sulfate, filtered and stripped. The remainder was purified by Analogix flash column chromatography (80 g column), eluting with 0% to 12% methanol in dichloromethane to provide the desired 5-(2-azetidin-1-yl-1,1-dimethyl-ethoxy)-pyridin-2-ylamine (10.59 g) as a dark brown semi-viscous oil (as well as a less-pure fraction which could be re-purified under similar conditions to provide another 4.01 g of product). LC/MS calc'd for C12H19N3O (m/e) 221.3, obs'd 222 (M+H, ES+).

Quantity

21.2 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[N:1]1([CH2:5][C:6]([CH3:16])([CH3:15])[O:7][C:8]2[CH:9]=[CH:10][C:11](Cl)=[N:12][CH:13]=2)[CH2:4][CH2:3][CH2:2]1.C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=CC=2)CCCCC1.C[Si]([N-:46][Si](C)(C)C)(C)C.[Li+].[Cl-].[NH4+]>O1CCCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[N:1]1([CH2:5][C:6]([CH3:16])([CH3:15])[O:7][C:8]2[CH:9]=[CH:10][C:11]([NH2:46])=[N:12][CH:13]=2)[CH2:4][CH2:3][CH2:2]1 |f:2.3,4.5,7.8.9.10.11|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

21.2 g

|

|

Type

|

reactant

|

|

Smiles

|

N1(CCC1)CC(OC=1C=CC(=NC1)Cl)(C)C

|

|

Name

|

|

|

Quantity

|

6.17 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)P(C1=C(C=CC=C1)C1=CC=CC=C1)C1CCCCC1

|

|

Name

|

|

|

Quantity

|

314 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

|

Name

|

|

|

Quantity

|

8.06 g

|

|

Type

|

catalyst

|

|

Smiles

|

C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](C)(C)[N-][Si](C)(C)C.[Li+]

|

|

Name

|

|

|

Quantity

|

264 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Three

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[NH4+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

75 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred under argon atmosphere at 75° C. over-night

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ethyl acetate (350 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic phase was collected

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 50% diluted brine (350 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic phase was collected

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous phases were back extracted with ethyl acetate (2×200 ml)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined organics were dried from magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The remainder was purified by Analogix flash column chromatography (80 g column)

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with 0% to 12% methanol in dichloromethane

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1(CCC1)CC(OC=1C=CC(=NC1)N)(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 10.59 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |